
acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is a complex organic compound that combines the properties of acetic acid and a specific alcohol derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The alcohol derivative, (2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol, is a more complex molecule with multiple double bonds and methyl groups, contributing to its unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol typically involves multiple steps. The initial step often includes the preparation of the alcohol derivative through a series of organic reactions such as aldol condensation, followed by the introduction of acetic acid via esterification or direct acylation. The reaction conditions may vary, but common reagents include strong acids or bases, catalysts, and solvents like ethanol or methanol.
Industrial Production Methods
. The production of the alcohol derivative may involve biotechnological methods or chemical synthesis using petrochemical feedstocks.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst is often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones, while reduction of double bonds results in saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The alcohol derivative can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Formic acid: A simpler carboxylic acid with similar acidic properties.
Propionic acid: Another carboxylic acid with a slightly longer carbon chain.
Butyric acid: Known for its presence in rancid butter, with a four-carbon chain.
Citric acid: A tricarboxylic acid found in citrus fruits, with multiple carboxyl groups.
Uniqueness
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is unique due to its combination of a simple carboxylic acid with a complex alcohol derivative. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
269409-66-7 |
|---|---|
Fórmula molecular |
C17H30O3 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O.C2H4O2/c1-12(2)7-6-8-14(5)9-10-15(11-16)13(3)4;1-2(3)4/h7,9,15-16H,3,6,8,10-11H2,1-2,4-5H3;1H3,(H,3,4)/t15-;/m0./s1 |
Clave InChI |
FEZHWKXABSOSPA-RSAXXLAASA-N |
SMILES isomérico |
CC(=CCCC(=CC[C@@H](CO)C(=C)C)C)C.CC(=O)O |
SMILES canónico |
CC(=CCCC(=CCC(CO)C(=C)C)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


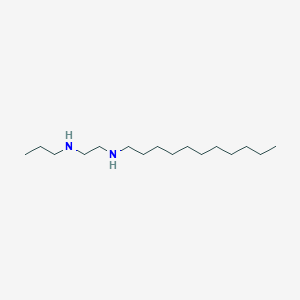


![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
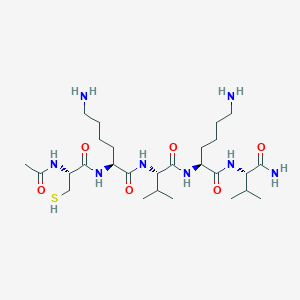
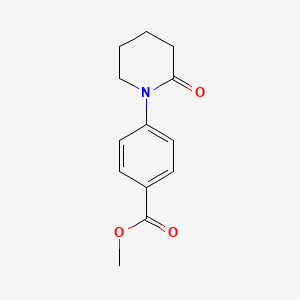
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
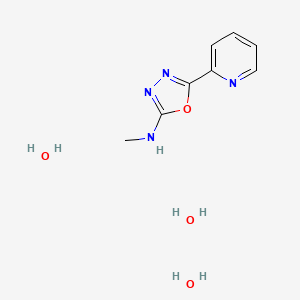

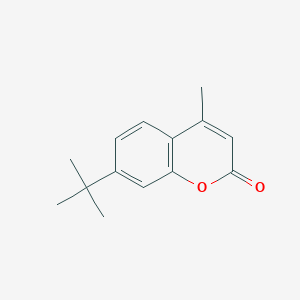
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
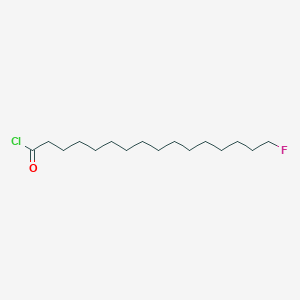
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
